2-(benzylsulfanyl)-1-(2-chloro-6-fluorobenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(benzylsulfanyl)-1-(2-chloro-6-fluorobenzoyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a benzylsulfanyl group, a chlorofluorobenzoyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(2-chloro-6-fluorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Benzylsulfanyl Intermediate: The initial step involves the synthesis of the benzylsulfanyl intermediate. This can be achieved by reacting benzyl chloride with sodium sulfide in an appropriate solvent such as ethanol under reflux conditions.
Preparation of 2-chloro-6-fluorobenzoyl Chloride: This intermediate is synthesized by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).
Formation of the Dihydroimidazole Ring: The final step involves the cyclization reaction where the benzylsulfanyl intermediate reacts with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired dihydroimidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(2-chloro-6-fluorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorofluorobenzoyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorofluorobenzoyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-(2-chloro-6-fluorobenzoyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(2-chloro-6-fluorobenzoyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzylsulfanyl and chlorofluorobenzoyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-1-(2-chloro-6-fluorobenzoyl)-1H-imidazole: Similar structure but lacks the dihydro component.
2-(benzylsulfanyl)-1-(2-chloro-6-fluorobenzoyl)-4,5-dihydro-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of 2-(benzylsulfanyl)-1-(2-chloro-6-fluorobenzoyl)-4,5-dihydro-1H-imidazole lies in its specific combination of functional groups and the dihydroimidazole ring, which can confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chloro-6-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-13-7-4-8-14(19)15(13)16(22)21-10-9-20-17(21)23-11-12-5-2-1-3-6-12/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHZMBUTNJAWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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